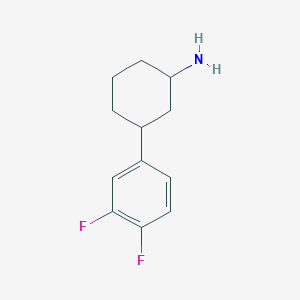

3-(3,4-Difluorophenyl)cyclohexan-1-amine

Descripción

Propiedades

IUPAC Name |

3-(3,4-difluorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h4-5,7-8,10H,1-3,6,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBOYWFAUSDEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)cyclohexan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3,4-difluorobenzene.

Cyclohexanone Formation: The 3,4-difluorobenzene undergoes a Friedel-Crafts acylation reaction with cyclohexanone to form 3-(3,4-difluorophenyl)cyclohexanone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Difluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(3,4-Difluorophenyl)cyclohexan-1-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-(3,4-Difluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Substitutions

(a) 1-(3,4-Difluorophenyl)-3-methylcyclohexan-1-amine

- Structure : Differs by a methyl group at position 3 of the cyclohexane ring.

- Properties: Increased steric bulk may reduce binding affinity to certain receptors compared to the unmethylated parent compound. No direct pharmacological data are available in the provided evidence .

(b) 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride

- Structure : Features a 4,4-difluoro substitution on the cyclohexane ring and a 3-fluorobenzyl group.

- The hydrochloride salt improves solubility for in vivo applications .

(c) SNAP-7941 Derivatives

- Examples : FE@SNAP (fluoroethylated analogue), Tos@SNAP (tosyloxyethyl derivative).

- Structure : Share the 3,4-difluorophenyl group but incorporate piperidinyl and pyrimidinecarboxylate moieties.

- Activity : These compounds are melanin-concentrating hormone receptor 1 (MCHR1) antagonists, with FE@SNAP showing improved brain penetration due to fluorination .

Cyclohexanone-Based Analogues

(a) Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one)

- Structure: Cyclohexanone core with 3-fluorophenyl and ethylamino groups.

- Activity : Acts as an NMDA receptor antagonist, similar to ketamine. The ketone group reduces basicity compared to the amine in 3-(3,4-difluorophenyl)cyclohexan-1-amine, altering pharmacokinetics .

(b) 3F-deschloroketamine (2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one)

Data Tables

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

3-(3,4-Difluorophenyl)cyclohexan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexane ring substituted with a difluorophenyl group. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which may influence its interaction with biological targets.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been evaluated against several bacterial strains, showing varying degrees of effectiveness.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. In vitro assays indicate that it may inhibit pro-inflammatory cytokine production.

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. The fluorine substituents likely enhance binding affinity and selectivity towards target proteins.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:

- Cell Viability Assays : Cell lines such as HeLa and CEM were treated with varying concentrations of the compound. Results demonstrated an IC50 value indicating significant cytotoxic effects at higher concentrations.

- Receptor Binding Studies : The compound was tested for its ability to bind to various receptors, including the adenosine A2A receptor. Binding affinity was measured using radiolabeled ligands.

| Study Type | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Cytotoxicity | HeLa | 15 | Significant reduction in viability |

| Cytotoxicity | CEM | 25 | Moderate cytotoxic effect |

| Receptor Binding | HEK293 (A2A) | 0.5 | High binding affinity observed |

Case Studies

- Case Study on Antimicrobial Activity : In a study evaluating the antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antimicrobial agent.

- Case Study on Anti-inflammatory Properties : In another investigation focusing on inflammation, the compound was shown to reduce TNF-alpha levels in LPS-stimulated macrophages by approximately 40%, indicating its potential as an anti-inflammatory drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.